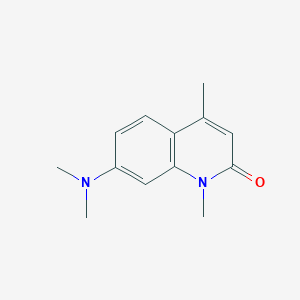
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one: is a quinoline derivative known for its unique chemical structure and properties This compound features a dimethylamino group at the 7th position and two methyl groups at the 1st and 4th positions of the quinoline ring, along with a ketone group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Methylation: The methyl groups at the 1st and 4th positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one varies depending on its application:
Anti-Cancer: It may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Anti-Microbial: It can disrupt microbial cell membranes or interfere with essential microbial enzymes.
Anti-Inflammatory: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the dimethylamino and methyl groups.
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinolin-2(1H)-one: A simpler derivative with only the ketone group at the 2nd position.
Uniqueness
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
57980-11-7 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
7-(dimethylamino)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-7-13(16)15(4)12-8-10(14(2)3)5-6-11(9)12/h5-8H,1-4H3 |
InChIキー |
MOTSWJLBAODOIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


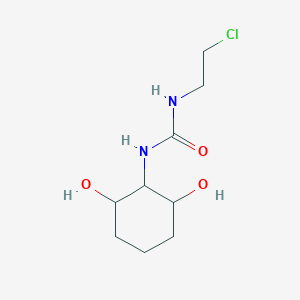

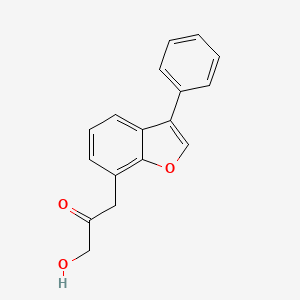
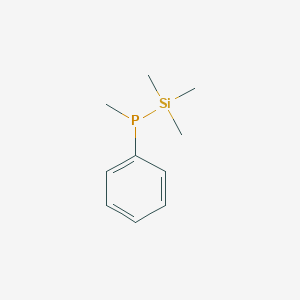
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
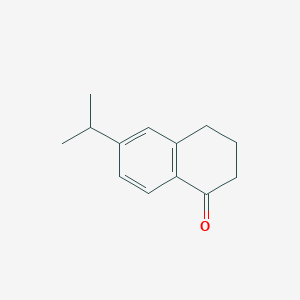

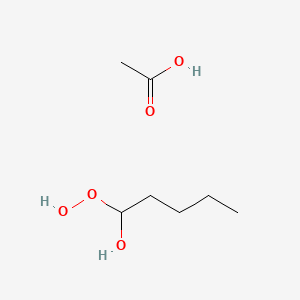
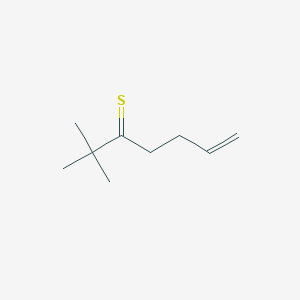
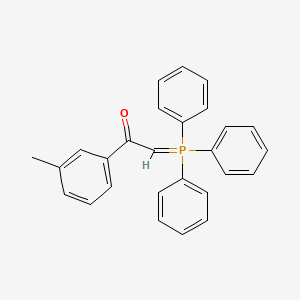
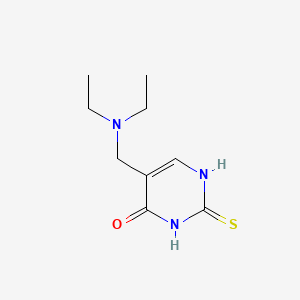
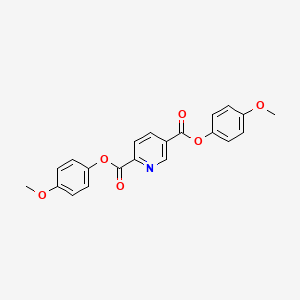
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
